4-[2-(4-Methylphenoxy)acetamido]butanoic acid
Description
4-[2-(4-Methylphenoxy)acetamido]butanoic acid is a synthetic compound featuring a butanoic acid backbone substituted at the 4-position with an acetamido group bearing a 4-methylphenoxy moiety.
Properties
Molecular Formula |
C13H17NO4 |
|---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
4-[[2-(4-methylphenoxy)acetyl]amino]butanoic acid |
InChI |
InChI=1S/C13H17NO4/c1-10-4-6-11(7-5-10)18-9-12(15)14-8-2-3-13(16)17/h4-7H,2-3,8-9H2,1H3,(H,14,15)(H,16,17) |
InChI Key |
NNJDYQFKEGOEBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NCCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(P-tolyloxy)acetamido)butanoic acid typically involves the reaction of p-tolyl acetate with butanoic acid derivatives under specific conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic substitution reaction, followed by the addition of acetamido groups through amidation reactions.
Industrial Production Methods
In industrial settings, the production of 4-(2-(P-tolyloxy)acetamido)butanoic acid often involves large-scale batch reactions. These processes utilize high-purity reagents and controlled reaction environments to ensure the consistency and quality of the final product. The use of automated systems and continuous monitoring helps in optimizing the yield and reducing production costs.
Chemical Reactions Analysis
Types of Reactions
4-(2-(P-tolyloxy)acetamido)butanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetamido group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the p-tolyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: Ketones and carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(2-(P-tolyloxy)acetamido)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-(P-tolyloxy)acetamido)butanoic acid involves its interaction with specific molecular targets. The p-tolyloxy group can interact with hydrophobic regions of proteins, while the acetamido group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Features and Substituent Effects
The compound’s key structural differentiator is the 4-methylphenoxy group, which contrasts with substituents in analogues:
Key Observations :
- Lipophilicity: The 4-methylphenoxy group in the target compound provides moderate logP compared to the highly lipophilic naphthyl (226c, logP ~3.5) and trifluoromethyl (CATPB) groups .
- Hydrogen Bonding: The phenoxy oxygen may engage in H-bonding similar to the pyrrolidinone carbonyl in ’s compounds, though with weaker polarity .
Physical Properties:
Notes: The target’s higher molecular weight and balanced substituents suggest intermediate solubility, suitable for oral bioavailability .
Metabolic and Pharmacokinetic Considerations
- Metabolic Stability: Bulky substituents (e.g., naphthyl in 226c) slow oxidative metabolism. The target’s methylphenoxy group may confer moderate stability, though less than CF3 groups in CATPB .
- Clearance Pathways: The carboxylic acid terminus promotes renal excretion, as seen in 4-acetamidobutanoic acid (). Lipophilic substituents may delay clearance .
Biological Activity
4-[2-(4-Methylphenoxy)acetamido]butanoic acid is a compound of interest in medicinal chemistry due to its potential biological activity. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The chemical structure of 4-[2-(4-Methylphenoxy)acetamido]butanoic acid can be represented as follows:
This compound features an acetamido group and a phenoxy moiety, which are significant for its biological interactions.
The biological activity of 4-[2-(4-Methylphenoxy)acetamido]butanoic acid is hypothesized to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites. This can lead to altered metabolic pathways.
- Receptor Modulation : It may interact with cellular receptors, influencing signal transduction pathways that regulate various physiological processes.
- Pathway Involvement : Potential involvement in pathways such as apoptosis, inflammation, and cell proliferation has been suggested.
Enzyme Interaction
Research indicates that 4-[2-(4-Methylphenoxy)acetamido]butanoic acid may exhibit inhibitory effects on certain enzymes. For instance, studies have shown that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes .
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The IC50 values (the concentration required to inhibit cell growth by 50%) are crucial for determining its efficacy. Comparative studies have shown that related compounds exhibit varying degrees of cytotoxicity, suggesting potential for further development in cancer therapeutics.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 4-[2-(4-Methylphenoxy)acetamido]butanoic acid | TBD | A431 (epidermoid carcinoma) |
| Similar Compound A | 10 | MCF-7 (breast cancer) |
| Similar Compound B | 15 | HeLa (cervical cancer) |
Study on Anti-inflammatory Effects
A study conducted on the anti-inflammatory properties of related compounds revealed that derivatives could significantly reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-α. This suggests that 4-[2-(4-Methylphenoxy)acetamido]butanoic acid may also possess similar anti-inflammatory properties, potentially through modulation of the NF-kB signaling pathway.
Pharmacokinetics and Bioavailability
Research has shown that modifications in the chemical structure can impact the pharmacokinetics of compounds similar to 4-[2-(4-Methylphenoxy)acetamido]butanoic acid. Studies indicate that lipophilicity and molecular weight play critical roles in absorption and distribution within biological systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
